molecular formula C9H5F2NO2 B8235526 1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime

1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime

Cat. No. B8235526
M. Wt: 197.14 g/mol
InChI Key: BYYGMUGRXMVSNS-UHFFFAOYSA-N
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Patent
US07939528B2

Procedure details

To an acetic acid solution (100 mL) containing 5,6-difluoro-1H-indene-1,2(3H)-dione 2-oxime (3.97 g, 20.2 mmol) in a Parr bottle was added 8 mL of concentrated HCl followed by 10% Pd/C (1.07 g). The solution was hydrogenated at 50 psi for 24 hours on a Parr hydrogenator. The heterogeneous solution was filtered through a bed of Celite with the celite being rinsed thoroughly with chloroform. The solvent was then removed in vacuo and the residual dark oil dissolved in water. The aqueous solution was then made basic with solid K2CO3. The organics were extracted with chloroform three times followed by drying over MgSO4. The solvent was removed in vacuo and the residual amber oil purified by column chromatography (10% MeOH/CH2Cl2) yielding 1.06 g (6.26 mmol) of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine as a brown oil. 1H NMR (400 MHz, CDCl3) delta 6.95 (t, 2H, J=8.9 Hz), 3.83 (m, 1H), 3.10 (dd, 2H, J=15.8, 6.8 Hz), 2.60 (dd, 2H, J=15.8 & 5.0 Hz) ppm; (M+1) 170.1, 0.68 min (LC/MS method A). The oil was dissolved in diethyl ether (˜5 mL) and 4.0 mL of a 4.0 M dioxane solution of HCl (16.0 mmol) was added. The resulting precipitate was triturated with diethyl ether and collected by vacuum filtration yielding 795 mg (3.87 mmol, 19% yield) of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride as an off-white solid.
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
1.07 g
Type
catalyst
Reaction Step Two
Quantity
3.97 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[C:7](=O)[C:6](=[N:13]O)[CH2:5]2.Cl>[Pd].C(O)(=O)C>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[CH2:7][CH:6]([NH2:13])[CH2:5]2

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1.07 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
3.97 g
Type
reactant
Smiles
FC=1C=C2CC(C(C2=CC1F)=O)=NO
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The heterogeneous solution was filtered through a bed of Celite with the celite
WASH
Type
WASH
Details
being rinsed thoroughly with chloroform
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residual dark oil dissolved in water
EXTRACTION
Type
EXTRACTION
Details
The organics were extracted with chloroform three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residual amber oil purified by column chromatography (10% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC=1C=C2CC(CC2=CC1F)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.26 mmol
AMOUNT: MASS 1.06 g
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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